Morpholine, 4-(3-cyano-4-hydroxybenzoyl)-

Description

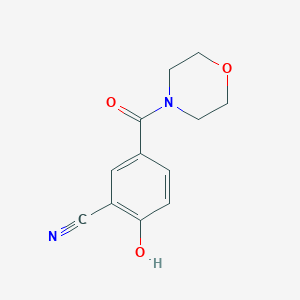

Morpholine, 4-(3-cyano-4-hydroxybenzoyl)-, is a morpholine derivative characterized by a benzoyl substituent bearing a cyano (-CN) group at the 3-position and a hydroxyl (-OH) group at the 4-position. Morpholine, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, is widely utilized in medicinal chemistry due to its ability to modulate solubility, bioavailability, and target binding through hydrogen bonding and conformational flexibility .

Properties

CAS No. |

820232-28-8 |

|---|---|

Molecular Formula |

C12H12N2O3 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

2-hydroxy-5-(morpholine-4-carbonyl)benzonitrile |

InChI |

InChI=1S/C12H12N2O3/c13-8-10-7-9(1-2-11(10)15)12(16)14-3-5-17-6-4-14/h1-2,7,15H,3-6H2 |

InChI Key |

LTQOCQMJZMXFJB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=C(C=C2)O)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- typically involves a multi-step process. One common method starts with the Mannich reaction, followed by a Michael addition reaction under mild conditions . The Mannich reaction involves the condensation of formaldehyde, a secondary amine (morpholine), and a compound containing an active hydrogen atom. The Michael addition then introduces the 3-cyano-4-hydroxybenzoyl group to the morpholine ring .

Chemical Reactions Analysis

Mechanistic Insights

The reaction mechanism involves three stages:

-

Nucleophilic Attack : Morpholine’s nitrogen attacks the electrophilic carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate .

-

Leaving Group Departure : The chloride ion (or hydroxyl group) leaves, stabilizing the intermediate .

-

Deprotonation : The protonated oxygen is deprotonated to yield the final amide .

Kinetic and Thermodynamic Factors :

-

Reaction rates depend on solvent polarity (e.g., DMF vs. methanol) .

-

Steric hindrance and electronic effects of substituents influence regioselectivity .

Analytical Characterization

The compound is analyzed using:

-

NMR Spectroscopy : Confirms amide bond formation and aromatic ring substitution patterns.

-

IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1735 cm⁻¹) .

-

Mass Spectrometry : Verifies molecular weight (≈232.24 g/mol) and purity.

Chemical Transformations

Hydrolysis : Under acidic/basic conditions, the amide bond can hydrolyze to regenerate morpholine and the benzoyl acid.

Nucleophilic Substitution : The hydroxy group on the benzoyl ring may undergo further reactions (e.g., alkylation or esterification).

Electrophilic Substitution : The cyano group can participate in reactions such as nucleophilic addition or reduction.

Comparative Reaction Data

| Reaction Type | Yield | Conditions | Source |

|---|---|---|---|

| Amide Formation | 73.24% | Reflux in toluene/water | |

| Morpholine Recovery | 80% | Distillation with NaOH | |

| Hydrolysis | N/A | Acidic/basic conditions |

This compound’s reactivity highlights its versatility in organic synthesis and its potential for therapeutic or material applications. Further optimization of reaction conditions and mechanistic studies could enhance its utility in diverse fields.

Scientific Research Applications

Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: It is utilized in the production of corrosion inhibitors, surface-active agents, and organocatalysts.

Mechanism of Action

The mechanism of action of Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity. This inhibition can occur through hydrophobic interactions, hydrogen bonding, and π-π stacking interactions with aromatic residues in the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Containing Benzothiazole Derivatives ()

Compound 4-(4-Bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine (Table 1, Entry 1) demonstrated 52.1% inhibition of PI3Kβ kinase at 1 μM, significantly higher than analogs lacking the morpholine group (e.g., Entry 3: 11.7%) . Key observations:

- Morpholine placement : The 2-position on benzothiazole optimizes kinase inhibition, likely due to enhanced hydrogen bonding with the active site.

- Electronic effects: The morpholine’s electron-rich nitrogen may stabilize charge interactions, a feature shared with 4-(3-cyano-4-hydroxybenzoyl)-morpholine.

- Structural divergence : The benzothiazole core in differs from the benzoyl group in the target compound, suggesting divergent biological targets.

Thiazole-Based Morpholine Derivatives ()

VPC-14228 (4-(4-phenylthiazol-2-yl)morpholine) and VPC-14449 (4-(4-(4,5-bromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) are androgen receptor (AR) modulators. These compounds highlight:

- Scaffold versatility : Morpholine paired with thiazole/imidazole rings enables diverse receptor interactions.

- Comparison: The target compound’s 3-cyano-4-hydroxybenzoyl group may offer stronger hydrogen bonding (via -OH) and dipole interactions (via -CN) than VPC analogs.

Chromene Derivatives ()

4-(4-Chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-2-aminium methanolate shares a 3-cyano substituent with the target compound. Key differences:

- Core structure : Chromene’s fused ring system contrasts with the benzoyl-morpholine scaffold, affecting planarity and solubility.

- Polarity: The hydroxyl group in 4-(3-cyano-4-hydroxybenzoyl)-morpholine may enhance aqueous solubility compared to methoxy-substituted chromenes.

Antileishmanial Morpholine Derivatives ()

Morpholine-bearing compounds, such as 4-(2-aminoethyl)morpholine-functionalized imidazo[1,2-a]pyrimidines, exhibit antileishmanial activity against Leishmania amazonensis. The ethyl linker in these compounds suggests:

- Pharmacophore role : Morpholine contributes to membrane penetration or target binding.

- Functional group synergy: The 3-cyano-4-hydroxybenzoyl group in the target compound could similarly enhance antiparasitic activity through dual hydrogen bonding (-OH) and electron-withdrawing (-CN) effects.

Structural and Functional Analysis

Substituent Effects

- Hydroxyl (-OH) group: Increases polarity and hydrogen bonding capacity, improving solubility and target affinity compared to non-polar analogs like 4-(cyclohexylacetyl)morpholine ().

Data Tables

Table 1. Comparison of Key Morpholine Derivatives

Table 2. Substituent Impact on Solubility and Activity

Biological Activity

Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature.

Chemical Structure and Properties

Morpholine derivatives are characterized by a morpholine ring, which is a six-membered heterocyclic structure containing one oxygen and one nitrogen atom. The specific compound in focus, Morpholine, 4-(3-cyano-4-hydroxybenzoyl)-, features a cyano group and a hydroxybenzoyl moiety that contribute to its biological activity.

1. Anticancer Activity

Morpholine derivatives have shown significant anticancer properties across various cancer cell lines. In vitro studies have indicated that compounds similar to Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- exhibit potent anti-proliferative effects. For example:

- Cell Lines Tested : The compound was evaluated against several cancer cell lines including PC3 (prostate cancer), DU145 (prostate cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating effective cytotoxicity at low concentrations. For instance, the IC50 for PC3 cells was reported as approximately 40 μg/mL after 24 hours of treatment .

| Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |

|---|---|---|---|

| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

| HeLa | Moderate Activity | Moderate Activity | Moderate Activity |

| MCF-7 | Weak Activity | Weak Activity | Weak Activity |

These findings suggest that Morpholine derivatives can induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest .

2. Antibacterial and Antifungal Activity

In addition to its anticancer properties, Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- has demonstrated antibacterial and antifungal activities:

- Minimum Inhibitory Concentration (MIC) : Compounds within this class have shown MIC values comparable to established antibiotics like ciprofloxacin against various bacterial strains.

- Specific Findings : Some derivatives exhibited stronger activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

The biological activity of Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- can be attributed to its interaction with various molecular targets:

- Receptor Modulation : The morpholine ring enhances binding affinity to receptors involved in mood disorders and pain management, suggesting potential applications in neuropharmacology .

- Enzyme Inhibition : The compound has been shown to inhibit enzymes linked to cancer progression and neurodegenerative diseases, such as BACE-1, which is crucial in Alzheimer's disease pathology .

Case Studies

Several studies have highlighted the potential of morpholine derivatives in clinical applications:

- A study investigating the effects of various morpholine-containing compounds on neurodegenerative diseases revealed promising results in modulating enzyme activity related to Alzheimer's disease .

- Research on the anticancer effects of morpholine derivatives demonstrated their ability to induce apoptosis in tumor cells while sparing normal cells from toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.